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molecular formula C10H9ClN2O5 B1463902 Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate CAS No. 800401-66-5

Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate

Cat. No. B1463902
M. Wt: 272.64 g/mol
InChI Key: QMPFDBOEONYNNO-UHFFFAOYSA-N
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Patent
US07405210B2

Procedure details

Route B: To a solution of 2-chloro-4-methyl-5-nitropyridine (1.0 g, 5.8 mmol) in diethyl oxalate (4.23 g, 29 mmol) under an argon atmosphere was added 1,8-diazabicyclo[5.4.0]undec-7-ene (0.95 mL, 6.4 mol). The mixture was stirred at rt for 1.5 h then diluted with t-butyl methyl ether (40 mL), water (30 mL) and acetic acid (1 ml). The organic layer was separated, washed with water, dried (MgSO4) and evaporated to dryness. The resultant damp red solid residue was finally dried under high vacuum at 40–50° C. to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[C:12](OCC)(=[O:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14].N12CCCN=C1CCCCC2>COC(C)(C)C.O.C(O)(=O)C>[CH2:16]([O:15][C:13](=[O:14])[C:12](=[O:18])[CH2:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=1)[CH3:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
4.23 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
0.95 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
COC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resultant damp red solid residue was finally dried under high vacuum at 40–50° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(C(CC1=CC(=NC=C1[N+](=O)[O-])Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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